molecular formula C9H11NO5 B1664685 2,4,5-Trihydroxyphenylalanine CAS No. 21373-30-8

2,4,5-Trihydroxyphenylalanine

Cat. No. B1664685
CAS RN: 21373-30-8
M. Wt: 213.19 g/mol
InChI Key: YLKRUSPZOTYMAT-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxyphenylalanine, also known as 6-Hydroxydopa, is a non-proteinogenic alpha-amino acid . It is functionally related to dopa and is a precursor of the neurotoxin 6-hydroxydopamine . It is used to study Parkinson’s disease .


Synthesis Analysis

2,4,5-Trihydroxyphenylalanine can be synthesized from Benzaldehyde, 2,4,5-tris (phenylmethoxy)- . There are also modified syntheses of 2,4,5-trihydroxyphenylalanine .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trihydroxyphenylalanine quinone is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .


Chemical Reactions Analysis

2,4,5-Trihydroxyphenylalanine plays a role in melanin biosynthesis . Both 3,4-dihydroxyphenylalanine and 2,4,5-trihydroxyphenylalanine were oxidized with periodate and mushroom of 2-carboxy-2,3-dihydroindole-5,6-quinone reduction .


Physical And Chemical Properties Analysis

The molecular formula of 2,4,5-Trihydroxyphenylalanine quinone is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .

Scientific Research Applications

Role in Enzymatic Reactions

Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are enzymes that hydroxylate aromatic amino acids using tetrahydropterin. They are essential for metabolizing phenylalanine to tyrosine, forming dihydroxyphenylalanine (DOPA) from tyrosine, and converting tryptophan to 5-hydroxytryptophan. These reactions are critical in synthesizing catecholamines and serotonin in the central nervous system and adrenal gland (Fitzpatrick, 2003).

Cofactor Biogenesis in Copper Amine Oxidases

2,4,5-Trihydroxyphenylalanine quinone (TPQ) is generated from tyrosine at copper amine oxidases' active sites. This process involves the conjugate addition of water to o-quinone, followed by autoxidation to produce hydroxyquinone (Mandal et al., 2000). TPQ is crucial for catalysis in these enzymes.

Insights from Kinetic Isotope Effects

Studies on phenylalanine hydroxylase (PheH) and tryptophan hydroxylase (TrpH) using deuterated phenylalanine and tryptophan revealed insights into the mechanisms of aromatic hydroxylation. These enzymes' actions are pivotal in forming tyrosine and 5-hydroxytryptophan (Pavon & Fitzpatrick, 2006).

Antibiotic and Intermediate in Biosynthesis

2,5-Dihydrophenylalanine (H2Phe), a derivative of 2,4,5-trihydroxyphenylalanine, serves as an antibiotic in certain bacteria and an intermediate in dihydrostilbene biosynthesis. This demonstrates the compound's role in microbial metabolic pathways (Crawford et al., 2011).

Cofactor Biogenesis Mechanism

The hydration of the dopaquinone intermediate, a key step in the biogenesis of the TPQ cofactor in copper amine oxidases, has been chemically demonstrated. This sheds light on the enzyme's mechanism and the cofactor's role in copper amine oxidases (Ling & Sayre, 2005).

Structural Insights in Copper-Containing Amine Oxidases

X-ray crystallographic studies of copper-containing amine oxidases, which require 2,4,5-trihydroxyphenylalanine quinone (TPQ) for catalysis, have provided insights into their catalytic mechanisms and cofactor biogenesis. These enzymes play a significant role in converting primary amines into aldehydes, ammonia, and hydrogen peroxide (Brazeau et al., 2004).

Future Directions

The structure of a new biological redox cofactor – topaquinone (TPQ), the quinone of 2,4,5-trihydroxyphenylalanine – was elucidated in 1990 . TPQ is the cofactor in most copper-containing amine oxidases . It is produced by post-translational modification of a strictly conserved active-site tyrosine residue . This suggests potential future directions in the study of this compound and its role in biological processes.

properties

IUPAC Name

2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKRUSPZOTYMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943928
Record name 2,5-Dihydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trihydroxyphenylalanine

CAS RN

21373-30-8
Record name 3-(2,4,5-Trihydroxyphenyl)-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21373-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
DG Graham, PW Jeffs - Journal of Biological Chemistry, 1977 - Elsevier
Both 3,4-dihydroxyphenylalanine and 2,4,5-trihydroxyphenylalanine were oxidized with periodate and mushroom tyrosinase to determine whether the latter compound is an …
Number of citations: 141 www.sciencedirect.com
D Cai, JP Klinman - Journal of Biological Chemistry, 1994 - Elsevier
Copper amine oxidases are representative of a new class of redox enzymes that contain a peptide-bound quinone cofactor, generated by posttranslational modification of amino acid …
Number of citations: 180 www.sciencedirect.com
JN Rodríguez-López, M Bañón-Arnao… - … et Biophysica Acta (BBA …, 1992 - Elsevier
The oxidation of 3,4-dihydroxyphenylalanine (dopa) by O 2 catalyzed by tyrosinase yields 4-(2-carboxy-2-aminoethyl)-1–2-benzoquinone, with its amino group protonated (o-…
Number of citations: 48 www.sciencedirect.com
TA Newcomer, AM Palmer… - Journal of …, 1993 - Wiley Online Library
2,4,5‐Trihydroxyphenylalanine (TOPA) oxidizes in solution to form, a quinone derivative that is a non‐N‐methyl‐d‐aspartate agonist and neurotoxin. Although pathways have been …
Number of citations: 21 onlinelibrary.wiley.com
JHJ Cha, LS Dure, SY Sakurai, JB Penney… - Neuroscience letters, 1991 - Elsevier
Excitatory amino acid (EAA) receptor-mediated events have recently been implicated in dopaminergic mechanisms of neurotoxicity. 2,4,5-Trihydroxyphenylalanine (6-hydroxy-DOPA, …
Number of citations: 40 www.sciencedirect.com
LA Burzio, JH Waite - Analytical biochemistry, 2002 - Elsevier
Hydroxylation of peptidyl-3,4-dihydroxyphenyl-l-alanine (Dopa) was observed during tyrosinase incubation of a decapeptide related to the mussel adhesive protein mefp1. The reaction …
Number of citations: 20 www.sciencedirect.com
HH Ong, CR Creveling, JW Daly - Journal of Medicinal Chemistry, 1969 - ACS Publications
Synthesis of 2,4,5-trihydroxyphenylalanine (6-hydroxydopa). A centrally active norepinephrine-depleting agent Page 1 458 . . Ong, C. Creveling, and J. W. Daly Vol. …
Number of citations: 57 pubs.acs.org
E Aizenman, FA Boeckman, PA Rosenberg - Neuroscience letters, 1992 - Elsevier
2,4,5-Trihydroxyphenylalanine (TOPA) in aqueous solution has been shown to form an non -N- methyl- d -aspartate (non-NMDA) agonist and neurotoxin, TOPA quinone. We examined …
Number of citations: 24 www.sciencedirect.com
D Cai, NK Williams, JP Klinman - Journal of Biological Chemistry, 1997 - ASBMB
Previous studies of wild-type and mutant forms of a recombinant copper amine oxidase from Hansenula polymorpha, expressed in Saccharomyces cerevisiae, have indicated a self-…
Number of citations: 56 www.jbc.org
NM Samuels, JP Klinman - Biochemistry, 2005 - ACS Publications
Copper amine oxidase (CAO) is a dual-functioning enzyme that catalyzes the biosynthesis of a self-derived coenzyme and subsequent oxidative deamination of primary amines. The …
Number of citations: 37 pubs.acs.org

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